1-(3,5-Dinitro-1,2,4-triazol-1-yl)-3-ethoxypropan-2-ol
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Overview
Description
1-(3,5-Dinitro-1,2,4-triazol-1-yl)-3-ethoxypropan-2-ol is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a triazole ring substituted with nitro groups and an ethoxypropanol moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-(3,5-Dinitro-1,2,4-triazol-1-yl)-3-ethoxypropan-2-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.
Nitration: The triazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Ethoxylation: The final step involves the reaction of the nitrated triazole with ethylene oxide in the presence of a base to form the ethoxypropanol moiety.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,5-Dinitro-1,2,4-triazol-1-yl)-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon), resulting in the formation of amino derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,5-Dinitro-1,2,4-triazol-1-yl)-3-ethoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of energetic materials and explosives due to its high thermal stability and energy content.
Mechanism of Action
The mechanism of action of 1-(3,5-Dinitro-1,2,4-triazol-1-yl)-3-ethoxypropan-2-ol involves its interaction with molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
1-(3,5-Dinitro-1,2,4-triazol-1-yl)-3-ethoxypropan-2-ol can be compared with other similar compounds, such as:
3,5-Dinitro-1H-1,2,4-triazole: This compound lacks the ethoxypropanol moiety and has different chemical properties and applications.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties, it is used in the production of heat-resistant explosives.
1,7-Bis(3,5-dinitro-1,2,4-triazol-1-yl)-2,4,6-trinitrazaheptane: This compound exhibits promising energetic properties and is used in the development of high-performance materials.
The uniqueness of this compound lies in its combination of the triazole ring with nitro groups and an ethoxypropanol moiety, which imparts specific chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
1-(3,5-dinitro-1,2,4-triazol-1-yl)-3-ethoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O6/c1-2-18-4-5(13)3-10-7(12(16)17)8-6(9-10)11(14)15/h5,13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXQCMQJGDZIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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